3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that combines the structural features of triazole and quinazoline moieties. This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry. The presence of the fluorophenyl group and the piperidino substituent enhances its biological activity, making it a promising candidate for drug development.
Mechanism of Action
Target of Action
The primary target of 3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation .
Mode of Action
This compound interacts with PCAF by binding to its active site . This interaction inhibits the bromodomain of PCAF, which is essential for its function . The inhibition of PCAF can lead to changes in gene expression and cellular functions .
Biochemical Pathways
The inhibition of PCAF by this compound can affect various biochemical pathways. PCAF is involved in several cellular processes, including cell cycle regulation, apoptosis, and DNA repair . Therefore, the inhibition of PCAF can have downstream effects on these pathways.
Pharmacokinetics
Molecular docking and in silico pharmacokinetic studies suggest that this compound has good binding affinities and druggability .
Result of Action
The inhibition of PCAF by this compound can lead to changes in gene expression and cellular functions . This can result in the modulation of cell cycle regulation, apoptosis, and DNA repair .
Biochemical Analysis
Biochemical Properties
3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline and its derivatives have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Cellular Effects
The cytotoxic effect of this compound was evaluated in vitro against a group of cancer cell lines . It was found that this compound can induce apoptosis and arrest the cell cycle at the G2–M phase .
Molecular Mechanism
The results of in silico studies suggested that this compound binding could be the mechanism of action of these derivatives . The ability of the synthesized members to bind to the DNA-Topo II complex was also noted .
Temporal Effects in Laboratory Settings
It is known that the compound has significant DNA binding affinities .
Metabolic Pathways
It is known that the compound has significant DNA binding affinities .
Transport and Distribution
It is known that the compound has significant DNA binding affinities .
Subcellular Localization
It is known that the compound has significant DNA binding affinities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Quinazoline Ring Formation: The quinazoline ring is formed by cyclization reactions involving anthranilic acid derivatives and formamide or its equivalents.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Piperidino Substitution: The piperidino group is incorporated through nucleophilic substitution reactions using piperidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, strong bases or acids, and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Shares the triazole and quinazoline moieties but differs in the substitution pattern and biological activity.
1,2,4-Triazolo[4,3-b]thiadiazine: Contains a thiadiazine ring instead of the quinazoline ring, leading to different pharmacological properties.
1,2,4-Triazolo[4,3-a]pyrazine: Another related compound with a pyrazine ring, showing distinct biological activities.
Uniqueness
3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline is unique due to the presence of the fluorophenyl and piperidino groups, which enhance its binding affinity and specificity towards certain biological targets. This makes it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-piperidin-1-yl-[1,2,4]triazolo[4,3-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5/c21-16-10-4-2-8-14(16)18-23-24-19-15-9-3-5-11-17(15)22-20(26(18)19)25-12-6-1-7-13-25/h2-5,8-11H,1,6-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMBDVMRWAPPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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